molecular formula C19H27N7NaO16P2 B1436833 CID 137229713 CAS No. 42424-50-0

CID 137229713

Cat. No.: B1436833
CAS No.: 42424-50-0
M. Wt: 694.4 g/mol
InChI Key: GETQKWBYQAUFQM-VRQAYDGLSA-N
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Biochemical Analysis

Biochemical Properties

Polyinosinic Polycytidylic acid sodium salt is a double-stranded homopolymer composed of inosinic acid and cytidylic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with toll-like receptor 3 (TLR3), a pattern recognition receptor that detects viral double-stranded RNA. Upon binding to TLR3, Polyinosinic Polycytidylic acid sodium salt triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines .

Cellular Effects

Polyinosinic Polycytidylic acid sodium salt has significant effects on various cell types and cellular processes. In immune cells, it induces the production of cytokines and chemokines, enhancing the immune response. It also influences cell signaling pathways, such as the NF-κB pathway, leading to the activation of genes involved in inflammation and antiviral responses. Additionally, Polyinosinic Polycytidylic acid sodium salt can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins .

Molecular Mechanism

The molecular mechanism of Polyinosinic Polycytidylic acid sodium salt involves its recognition by TLR3, which is located in the endosomal membrane. Upon binding to TLR3, the compound induces the dimerization of the receptor, leading to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This interaction activates downstream signaling pathways, including the NF-κB and interferon regulatory factor (IRF) pathways, resulting in the production of pro-inflammatory cytokines and type I interferons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Polyinosinic Polycytidylic acid sodium salt can vary over time. The compound is relatively stable when stored at -20°C and reconstituted in physiological salt solutions. Its activity may decrease over time due to degradation. Long-term exposure to Polyinosinic Polycytidylic acid sodium salt can lead to sustained activation of immune responses, which may result in chronic inflammation or immune exhaustion in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Polyinosinic Polycytidylic acid sodium salt in animal models are dose-dependent. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, such as excessive inflammation, tissue damage, and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a measurable immune response .

Metabolic Pathways

Polyinosinic Polycytidylic acid sodium salt is involved in various metabolic pathways related to the immune response. It interacts with enzymes and cofactors that regulate the production of cytokines and other immune mediators. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes involved in glycolysis, oxidative phosphorylation, and other metabolic processes .

Transport and Distribution

Within cells and tissues, Polyinosinic Polycytidylic acid sodium salt is transported and distributed through various mechanisms. It can be taken up by endocytosis and localized to endosomes, where it interacts with TLR3. The compound may also bind to transporters or binding proteins that facilitate its movement within the cell. Its localization and accumulation can influence its activity and function .

Subcellular Localization

Polyinosinic Polycytidylic acid sodium salt is primarily localized in the endosomes, where it interacts with TLR3. This subcellular localization is crucial for its activity, as TLR3 is an endosomal receptor. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Preparation Methods

Polyinosinic polycytidylic acid sodium salt is prepared by synthesizing two homopolymers: polyinosinic acid and polycytidylic acid. These homopolymers are then annealed to form a double-stranded structure. The product requires ionic strength to maintain this structure, and reconstitution may involve heating to 50°C and cooling to achieve re-annealing . Industrial production methods involve lyophilization to obtain the compound in a stable, powdered form .

Chemical Reactions Analysis

Polyinosinic polycytidylic acid sodium salt primarily undergoes reactions typical of nucleic acids. It can interact with various reagents that target RNA, such as ribonucleases, which cleave the RNA strands. The compound is also involved in immune signaling pathways, where it activates toll-like receptor 3, leading to the production of type I interferons and pro-inflammatory cytokines . The major products formed from these reactions are typically the cleaved RNA fragments and the activated signaling molecules.

Comparison with Similar Compounds

Polyinosinic polycytidylic acid sodium salt is unique due to its structural similarity to double-stranded RNA, making it an effective tool for simulating viral infections. Similar compounds include:

Polyinosinic polycytidylic acid sodium salt stands out due to its specific interaction with toll-like receptor 3 and its ability to mimic viral double-stranded RNA effectively.

Properties

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQKWBYQAUFQM-VRQAYDGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7NaO16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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